Fruquintinib (HMPL-013, Elunate®) is a small-molecule tyrosine kinase inhibitor (TKI) discovered and developed by Hutchison MediPharma []. It acts as a potent and highly selective inhibitor of vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR-1, -2, and -3) []. Fruquintinib's primary function is to hinder tumor angiogenesis and lymphogenesis, critical processes for tumor growth and metastasis [, ].
The synthesis of fruquintinib involves several key steps that utilize commercially available starting materials. The process is designed to be efficient and safe, avoiding the use of hazardous compounds. The main steps in the synthesis include:
The entire synthesis process is characterized by its simplicity and reproducibility, making it suitable for large-scale production.
Fruquintinib has a complex molecular structure that can be described as follows:
The molecular docking studies indicate that the benzofuran component fits well within the hydrophobic ATP-binding pocket of VEGFR-2, forming critical hydrophobic interactions and hydrogen bonds with specific amino acid residues such as Asp1046 and Glu885 .
Fruquintinib undergoes various chemical reactions during its synthesis and therapeutic action:
These reactions are carefully controlled to ensure high yields and purity of fruquintinib during its synthesis .
Fruquintinib exerts its therapeutic effects primarily through the inhibition of VEGFR signaling pathways. The mechanism involves:
In vitro studies have demonstrated that fruquintinib effectively reduces phosphorylation levels of key proteins involved in these pathways, correlating with its concentration in plasma .
Fruquintinib exhibits several notable physical and chemical properties:
These properties influence its formulation into pharmaceutical preparations for oral administration .
Fruquintinib's primary application lies in oncology as a targeted therapy for metastatic colorectal cancer. Its ability to inhibit angiogenesis makes it a valuable agent not only for cancer treatment but also for potential applications in other conditions characterized by abnormal blood vessel growth, such as certain ocular diseases.
Research continues into expanding its therapeutic indications and optimizing its formulations for improved bioavailability and patient compliance . Its role in combination therapies with other anticancer agents is also being explored to enhance efficacy against resistant cancer types.
Fruquintinib (C₂₁H₁₉N₃O₅) is an orally bioavailable small-molecule kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFRs). It represents a significant advancement in anti-angiogenic therapy for metastatic colorectal cancer (mCRC), particularly for patients refractory to standard treatments. Its development addresses the clinical need for agents with enhanced target specificity and sustained pharmacokinetic profiles, distinguishing it from earlier multi-kinase inhibitors with off-target toxicities [2] [4].
Fruquintinib's development and global authorization mark a milestone in precision oncology:
Table 1: Key Clinical Trials Leading to Fruquintinib Approvals
Trial | Location | Participants | Primary Endpoint (Median OS) | Outcome |
---|---|---|---|---|
FRESCO | China | 416 mCRC patients | 9.3 mo (fruquintinib) vs. 6.6 mo | HR 0.65; p<0.001 [4] |
FRESCO-2 | Multi-regional | 691 mCRC patients | 7.4 mo (fruquintinib) vs. 4.8 mo | HR 0.66; p<0.001 [3] [8] |
Fruquintinib’s molecular design underpins its clinical efficacy:
Table 2: Kinase Inhibition Profile of Fruquintinib
Target Kinase | IC₅₀ (nM) | Target Kinase | IC₅₀ (nM) |
---|---|---|---|
VEGFR3 | 0.5 | FGFR1 | 181 |
VEGFR1 | 33 | c-Kit | 458 |
VEGFR2 | 35 | PDGFRβ | >10,000 |
RET | 128 | EGFR | >30,000 |
Fruquintinib disrupts tumor angiogenesis through precise VEGFR blockade:
Table 3: Fruquintinib vs. Other Anti-Angiogenic Agents in mCRC
Agent | Primary Targets | Kinase Selectivity | Phase III Trial OS Benefit (vs. Placebo) |
---|---|---|---|
Fruquintinib | VEGFR1/2/3 | High (3 primary targets) | +2.6 mo (FRESCO-2) [3] [8] |
Bevacizumab | VEGF-A | Monoclonal antibody | +4.7 mo (AVF2107g) [4] |
Regorafenib | VEGFR1/2/3, TIE2, PDGFR, FGFR | Low (>10 kinases) | +1.4 mo (CORRECT) [4] |
Ramucirumab | VEGFR2 | Monoclonal antibody | +1.6 mo (RAINBOW) [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7